Cas no 883964-47-4 (N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide)

N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is a specialized quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,4-dihydroquinolin-4-one core substituted with a methylphenyl group and an acetamide moiety, offering a versatile scaffold for further functionalization. The compound's rigid aromatic framework and polar carbonyl group enhance its binding affinity in biological systems, making it a candidate for drug discovery efforts targeting enzyme inhibition or receptor modulation. Its synthetic accessibility and stability under standard conditions further contribute to its utility in exploratory studies. Researchers may investigate its physicochemical properties, such as solubility and reactivity, to assess its suitability for therapeutic development.
N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide structure
883964-47-4 structure
Product name:N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide
CAS No:883964-47-4
MF:C19H18N2O2
MW:306.358424663544
CID:5438769

N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide
    • Acetamide, N-[1,4-dihydro-1-methyl-3-(4-methylphenyl)-4-oxo-2-quinolinyl]-
    • N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide
    • Inchi: 1S/C19H18N2O2/c1-12-8-10-14(11-9-12)17-18(23)15-6-4-5-7-16(15)21(3)19(17)20-13(2)22/h4-11H,1-3H3,(H,20,22)
    • InChI Key: JNQFTIPKMJWERI-UHFFFAOYSA-N
    • SMILES: C(NC1=C(C2=CC=C(C)C=C2)C(=O)C2=C(N1C)C=CC=C2)(=O)C

N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3225-6724-4mg
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3225-6724-1mg
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-6724-2mg
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-6724-5mg
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3225-6724-5μmol
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3225-6724-10mg
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3225-6724-2μmol
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-6724-10μmol
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3225-6724-3mg
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
883964-47-4 90%+
3mg
$63.0 2023-04-27

Additional information on N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide

Professional Introduction to N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide (CAS No. 883964-47-4)

N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 883964-47-4, belongs to the quinoline derivatives class, which is well-known for its diverse pharmacological properties. The presence of multiple functional groups, including an amide and a methyl-substituted phenyl ring, contributes to its intricate molecular architecture and suggests a broad spectrum of interactions with biological targets.

The molecular structure of N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is characterized by a quinoline core with various substituents that enhance its pharmacological relevance. The quinolin-2-ylacetamide moiety is particularly noteworthy, as it has been implicated in various biological processes. This segment of the molecule can form hydrogen bonds and interact with specific amino acid residues in proteins, making it a promising candidate for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound more accurately. Studies have indicated that N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide may exhibit anti-inflammatory and analgesic properties. These findings are supported by experimental data showing its ability to modulate inflammatory pathways and pain signaling pathways in vitro.

The synthesis of this compound involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The precise control of reaction conditions is crucial to achieving high yields and purity. Researchers have explored different synthetic routes to optimize the production process, leveraging advanced catalytic systems and green chemistry principles to minimize waste and improve efficiency.

One of the most compelling aspects of N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is its potential in neurological research. Quinoline derivatives have long been studied for their effects on the central nervous system, and this compound shows promise in modulating neurotransmitter receptors. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which could make it useful in treating conditions such as depression and neurodegenerative diseases.

The pharmacokinetic profile of N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is another area of active investigation. Understanding how the body processes this compound is essential for developing effective therapeutic strategies. Initial pharmacokinetic studies indicate that it has a moderate bioavailability and a reasonable half-life, suggesting that it could be suitable for oral administration. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

In conclusion, N-1-methyl-3-(4-methylphenyl)-4-oxyoqing hydroquinolinamid (CAS No. 88396447) is a promising candidate for further pharmaceutical development. Its unique chemical structure and potential biological activities make it an attractive compound for researchers studying inflammation, pain management, and neurological disorders. As our understanding of its pharmacological properties continues to grow, so too will its potential applications in medicine.

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